Fmoc-d-asp(oall)-oh
Description
Context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for Chiral Amino Acids
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide chemistry, allows for the efficient and stepwise construction of peptides on a solid support. luxembourg-bio.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is a widely adopted method within SPPS due to its mild deprotection conditions. luxembourg-bio.comnih.gov In this methodology, the N-terminal α-amino group of an amino acid is temporarily protected by the base-labile Fmoc group, preventing unwanted side reactions during peptide bond formation. luxembourg-bio.com
The incorporation of chiral amino acids, such as the D-enantiomer of aspartic acid, is crucial for designing peptides with enhanced stability against enzymatic degradation or with specific conformational properties. Fmoc-D-Asp(OAll)-OH is specifically designed for this purpose, allowing for the seamless integration of a D-aspartic acid residue into a growing peptide chain under the standard conditions of Fmoc-SPPS.
Distinctive Role of Orthogonally Protected D-Aspartic Acid Derivatives
The true power of this compound lies in its orthogonal protection scheme. biotage.com In peptide synthesis, "orthogonality" refers to the use of multiple protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups without affecting others. google.comresearchgate.net
This compound features two distinct protecting groups: the Fmoc group on the α-amino group and an allyl (All) ester on the β-carboxyl group of the aspartic acid side chain. vulcanchem.com The Fmoc group is removed by a base, typically piperidine (B6355638), while the allyl group is stable to these conditions. The allyl ester can be selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. vulcanchem.comnih.gov This orthogonal nature is critical for the synthesis of complex peptides, such as cyclic peptides or those requiring side-chain modifications. biotage.compeptide.com
Evolution and Significance of this compound in Synthetic Chemistry
The development and application of orthogonally protected amino acids like this compound have been pivotal in advancing synthetic peptide chemistry. The ability to selectively deprotect the side chain of an aspartic acid residue opens up a plethora of possibilities for chemists. For instance, after the peptide chain is assembled, the allyl group can be removed to expose the side-chain carboxylic acid, which can then be used for on-resin cyclization to form a lactam bridge with a deprotected amino group elsewhere in the peptide. biotage.comnih.govpeptide.com This strategy is instrumental in creating constrained peptide structures that often exhibit enhanced biological activity and stability.
Furthermore, the exposed carboxyl group can serve as a handle for the attachment of other molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains, leading to the creation of sophisticated peptide conjugates and peptidomimetics. The commercial availability and established protocols for using this compound have made it a go-to reagent for researchers pushing the boundaries of peptide design and synthesis.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 177609-12-0 peptide.com |
| Molecular Formula | C₂₂H₂₁NO₆ |
| Molecular Weight | 395.41 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 113-119 °C |
| Optical Rotation | [α]20/D −27±2°, c = 1% in DMF |
| Storage Temperature | 2-8°C |
Key Deprotection Strategies for this compound
| Protecting Group | Reagent | Conditions |
| Fmoc | 20% Piperidine in DMF | Room temperature |
| Allyl (OAll) | Pd(PPh₃)₄ / Scavenger (e.g., Phenylsilane) | Room temperature, inert atmosphere nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNFRRNBFASDKS-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of Fmoc D Asp Oall Oh
Laboratory-Scale Synthesis Protocols for Fmoc-D-Asp(OAll)-OH
A common synthetic route involves two primary stages:
Side-Chain Protection (Allyl Esterification): The β-carboxyl group of D-aspartic acid is selectively esterified with allyl alcohol. This can be achieved through various esterification methods. One approach involves the formation of an anhydride (B1165640) of D-aspartic acid, followed by regioselective opening with allyl alcohol. Another method might utilize a copper(II) complex of D-aspartic acid to direct the esterification to the β-carboxyl position before N-protection. google.com
N-terminal Fmoc Protection: Following the side-chain protection, the α-amino group is protected using an Fmoc reagent. Standard reagents for this transformation include 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate or an organic base, in a suitable solvent system like a dioxane/water mixture. google.comnih.gov
After the reactions, the crude product is typically purified. A common purification method involves crystallization, often as a dicyclohexylamine (B1670486) (DCHA) salt to improve handling and purity, followed by acidification to regenerate the free carboxylic acid. google.com The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
The allyl group is chosen for its unique deprotection conditions. It remains stable during the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) and the acidic conditions often used for final cleavage from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA). peptide.comiris-biotech.de The allyl group is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. This orthogonality is a cornerstone of advanced peptide synthesis strategies. iris-biotech.de
Strategies for Stereochemical Control and Enantiomeric Purity in D-Amino Acid Incorporation
Maintaining the stereochemical integrity of the chiral α-carbon is paramount throughout the synthesis of this compound and its subsequent use in peptide assembly. The primary strategy for ensuring the correct D-configuration is to start with enantiomerically pure D-aspartic acid. However, racemization (the formation of the L-enantiomer) can occur during chemical transformations, particularly during the activation of the carboxyl group for peptide bond formation. peptide.comnih.gov
Key factors and strategies for controlling stereochemistry include:
Reaction Conditions: The conditions for both the protection steps and subsequent coupling reactions are optimized to minimize racemization. Base-catalyzed epimerization is a known risk, especially during the activation of the α-carboxyl group in the presence of a strong base. luxembourg-bio.com The choice of base and coupling reagents is critical. Weaker, sterically hindered bases may be preferred over stronger ones to reduce the rate of α-proton abstraction, which is the initiating step for racemization. luxembourg-bio.com
Coupling Reagents: The addition of certain auxiliary reagents, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, to the coupling reaction can suppress racemization. peptide.com These additives work by forming active esters that are less prone to racemization than other activated intermediates.
Quality Control of Starting Materials: The enantiomeric purity of the commercially supplied Fmoc-protected amino acids is a critical factor. nih.gov Reputable suppliers provide building blocks with high enantiomeric purity (>99.9%), which is verified by lot-specific analysis. chemimpex.com
Analytical Verification: The enantiomeric purity of the final this compound product must be rigorously assessed. Standard methods include chiral HPLC, which uses a chiral stationary phase to separate the D- and L-enantiomers, and capillary electrophoresis with a chiral selector. nih.gov These methods can detect even small percentages of the undesired enantiomer.
It is important to note that certain amino acids are more prone to racemization than others; while cysteine and histidine are often cited as high-risk, careful control of coupling conditions is necessary for all amino acids to ensure the stereochemical fidelity of the final peptide. peptide.comresearchgate.net
Considerations for Large-Scale and Industrial Production of this compound
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges related to economics, safety, efficiency, and regulatory compliance. The growing market for peptide therapeutics has increased the demand for high-quality, cost-effective protected amino acids. altabioscience.com
Key considerations for large-scale production include:
| Consideration | Details |
| Cost-Effectiveness | Reagent costs, process efficiency, and overall yield are critical. Economies of scale can lower the cost per unit, making peptide drugs more accessible. altabioscience.com |
| Process Optimization | The synthesis protocol must be robust, reproducible, and optimized for yield and purity. This includes minimizing the number of steps and simplifying purification procedures, such as using crystallization over chromatography where possible. google.com |
| Reagent and Solvent Selection | Solvents and reagents must be available in bulk, be cost-effective, and meet safety and environmental standards. The use of hazardous chemicals requires specialized handling facilities and waste disposal procedures, adding to the cost and complexity. peptide.com |
| Quality and Regulatory Compliance | For pharmaceutical applications, production must adhere to Good Manufacturing Practice (GMP) guidelines. This requires stringent quality control of raw materials, intermediates, and the final product to ensure a consistent and pure impurity profile, which simplifies regulatory approval. altabioscience.com |
| Innovative Technologies | New technologies are being explored to make large-scale synthesis more efficient and sustainable. For instance, Molecular Hiving™ technology can reduce the use of organic solvents by up to 60% and requires fewer equivalents of amino acid derivatives compared to traditional methods. bachem.com |
The Fmoc/tBu protection strategy, to which this compound belongs as an orthogonal component, is generally well-suited for scale-up because it avoids the use of highly toxic and corrosive reagents like liquid hydrogen fluoride (B91410) (HF), which is characteristic of older Boc-based chemistry. peptide.com
Innovations in Green Chemistry Approaches for this compound Synthesis
The principles of green chemistry are increasingly influencing the synthesis of peptides and their building blocks, driven by both environmental regulations and a desire for more sustainable manufacturing processes. advancedchemtech.com A significant portion of the waste generated during peptide synthesis comes from solvents. advancedchemtech.com
Innovations in green chemistry applicable to the synthesis and use of this compound include:
Green Solvents: There is a major research effort to replace commonly used but hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). researchoutreach.orgbiotage.com Potential green replacements that have been investigated for peptide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), propylene (B89431) carbonate, and dipropyleneglycol dimethylether (DMM). biotage.comrsc.orgnih.gov The suitability of these solvents is assessed based on factors like resin swelling, solubility of protected amino acids, and reaction efficiency. researchoutreach.orgnih.gov
Waste Reduction: Strategies are being developed to minimize solvent use by reducing the number of washing steps in solid-phase peptide synthesis (SPPS). advancedchemtech.com For example, "in-situ" protocols combine the coupling and deprotection steps, thereby eliminating an entire wash cycle. advancedchemtech.com
Alternative Reagents: The use of piperidine for Fmoc deprotection is being re-evaluated due to safety concerns. 4-methylpiperidine (B120128) (4-MP) has been shown to be an effective and potentially safer alternative. advancedchemtech.com Furthermore, safer coupling agents like OxymaPure and COMU are replacing potentially explosive benzotriazole-based reagents. nih.gov
Process Intensification: Moving from traditional batch processing to continuous flow systems can reduce the consumption of excess reagents and solvents, improve process control, and increase efficiency. advancedchemtech.com Microwave-assisted synthesis is another technique that can accelerate reactions, potentially leading to cleaner processes and higher yields. researchgate.net
These green approaches not only reduce the environmental impact of producing compounds like this compound but can also lead to more efficient and cost-effective manufacturing processes. bachem.com
Iii. Advanced Protecting Group Strategies Employing Fmoc D Asp Oall Oh
Principles of Orthogonal Protection in Fmoc-D-Asp(OAll)-OH
Orthogonal protection is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the selective removal of one type of protecting group under specific conditions without affecting others. peptide.com this compound is engineered with two distinct protecting groups, the Nα-Fmoc group and the β-carboxyl allyl ester (OAll), each with its own unique removal chemistry. This dual protection provides chemists with precise control over the synthetic pathway. peptide.comiris-biotech.de
Nα-Fmoc Protection and its Selective Removal Mechanisms
The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino (Nα) function of the aspartic acid residue. vulcanchem.comwikipedia.org A key advantage of the Fmoc group is its lability to bases, yet stability to acids. wikipedia.org
The deprotection mechanism is initiated by a base, typically a secondary amine like piperidine (B6355638), which abstracts the acidic proton on the fluorene (B118485) ring. peptide.compublish.csiro.au This abstraction leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and a carbamate (B1207046) intermediate, which then decarboxylates to release the free amine. publish.csiro.au The liberated DBF is a reactive electrophile that is subsequently scavenged by the amine used for deprotection to form a stable adduct, preventing unwanted side reactions with the newly deprotected peptide chain. publish.csiro.au A common reagent used for this purpose is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org
β-Carboxyl Allyl Ester (OAll) Protection and Palladium(0)-Catalyzed Deprotection
The allyl ester (OAll) group protects the β-carboxyl group of the D-aspartic acid side chain. vulcanchem.com This group is stable under the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin, making it orthogonal to the Fmoc/tBu strategy. peptide.comsigmaaldrich.com
The selective removal of the allyl group is achieved through palladium(0)-catalyzed allyl transfer. sigmaaldrich.comgoogle.com In this process, a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], acts as the catalyst. google.com The reaction proceeds in the presence of a nucleophilic scavenger, which facilitates the removal of the allyl group from the palladium complex and drives the reaction to completion. google.comuva.nl This mild and highly selective deprotection allows for the unmasking of the side-chain carboxyl group at a specific point in the synthesis, enabling, for instance, side-chain modification or cyclization. peptide.comsigmaaldrich.com
Synergistic Application with Other Protecting Groups in Complex Peptide Assemblies
The orthogonal nature of this compound allows for its synergistic use with a variety of other protecting groups in the synthesis of complex peptides. iris-biotech.decem.com This is particularly valuable in the construction of peptides with branched structures, cyclic peptides, or those requiring site-specific modifications. sigmaaldrich.comcem.com
For example, in a synthetic strategy employing Fmoc for Nα-protection, acid-labile groups like tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc) can be used to protect other reactive side chains (e.g., Lys, Tyr, Trp, His). peptide.combiosynth.com The stability of the OAll group to the acidic conditions required to remove these groups (e.g., trifluoroacetic acid, TFA) allows for the selective deprotection of the Asp side chain while other side chains remain protected. sigmaaldrich.comsigmaaldrich.com This enables chemists to perform specific chemical transformations on the aspartic acid residue before proceeding with the global deprotection of the other side chains.
This multi-layered protection strategy is essential for creating peptides with intricate architectures, such as those containing lactam bridges formed between the aspartic acid side chain and a lysine (B10760008) side chain.
Comparative Efficacy of this compound Against Aspartimide Formation
One of the most significant challenges in Fmoc-based SPPS is the formation of aspartimide, an undesired cyclic imide. cem.comiris-biotech.de This side reaction is particularly problematic for peptides containing aspartic acid, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser. iris-biotech.demdpi.com this compound offers a significant advantage in minimizing this side reaction compared to more conventional protecting groups like the tert-butyl ester (OtBu). vulcanchem.comresearchgate.net
Analysis of Aspartimide Reaction Pathways in Asp-Containing Peptides
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. iris-biotech.demdpi.com During the piperidine-mediated removal of the Fmoc group, the newly exposed amide nitrogen can attack the side-chain carbonyl of the preceding aspartic acid residue. iris-biotech.de This results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. nih.govacs.org
| Factor | Influence on Aspartimide Formation |
| Peptide Sequence | Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are highly susceptible. iris-biotech.demdpi.com |
| Base Exposure | Prolonged or repeated exposure to piperidine during Fmoc deprotection increases the risk. iris-biotech.deresearchgate.net |
| Side-Chain Protecting Group | The nature of the protecting group on the Asp side chain plays a critical role. semanticscholar.org |
Evaluation of OAll as a Steric and Electronic Suppressor of Aspartimide
The use of the allyl (OAll) protecting group for the β-carboxyl function of aspartic acid significantly mitigates the formation of aspartimide. vulcanchem.comsemanticscholar.org This suppression is attributed to a combination of steric and electronic effects.
While a definitive quantitative comparison of steric and electronic contributions is complex and requires extensive computational analysis, the empirical evidence from peptide synthesis strongly supports the superior performance of the OAll group over the OtBu group in preventing aspartimide formation. researchgate.netsemanticscholar.org The reduced propensity for this side reaction makes this compound a preferred building block for the synthesis of peptides containing aspartic acid, particularly in sequences known to be problematic. vulcanchem.comsemanticscholar.org
| Protecting Group | Relative Rate of Aspartimide Formation | Primary Deprotection Method |
| OAll (Allyl) | Lower | Palladium(0) Catalysis sigmaaldrich.com |
| OtBu (tert-Butyl) | Higher | Acidolysis (e.g., TFA) peptide.com |
Strategies for Mitigating Racemization During D-Amino Acid Coupling
The incorporation of D-amino acids, such as the D-aspartic acid derivative this compound, into a peptide sequence is a critical step that requires careful control to prevent the loss of chiral integrity. Racemization, the conversion of a chiral amino acid into a mixture of its D- and L-enantiomers, is a significant challenge during peptide synthesis. chempep.com This side reaction can occur during the activation of the carboxylic acid group of the amino acid, a necessary step for peptide bond formation. chempep.comwikipedia.orgmdpi.com The resulting diastereomeric peptides can be difficult to separate and can have altered biological activities. Several strategies have been developed to minimize racemization during the coupling of D-amino acids.
A primary approach to suppress racemization involves the use of specific coupling reagents and additives. wikipedia.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are common activating agents. brieflands.com However, their use can lead to the formation of an O-acylisourea intermediate that is susceptible to racemization. wikipedia.org To circumvent this, additives are often employed. These additives react with the O-acylisourea intermediate to form a less reactive, more stable active ester, thereby reducing the risk of racemization. wikipedia.orgacs.org
Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-aza-benzotriazole (HOAt). wikipedia.org These triazole-based additives are effective at suppressing racemization. wikipedia.org Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has also emerged as a highly effective alternative to HOBt and HOAt, demonstrating superiority in minimizing racemization in many cases. acs.org The choice of coupling reagent and additive can have a significant impact on the level of racemization observed. For instance, studies have shown that for certain amino acids, the combination of DIC with Oxyma can be particularly effective at preventing racemization. nih.gov
The base used during the coupling reaction also plays a crucial role. While tertiary amines like N,N-diisopropylethylamine (DIPEA) are frequently used, they can promote racemization. In cases where there is a high risk of racemization, a weaker base such as sym.-collidine is recommended. bachem.com
Temperature is another critical factor. bachem.com Lowering the reaction temperature can significantly reduce the rate of racemization. bachem.com Microwave-assisted peptide synthesis, which can accelerate coupling reactions, requires careful temperature control to limit racemization, especially for sensitive amino acids. researchgate.net
The structure of the amino acid derivative itself can influence its propensity for racemization. For example, histidine and cysteine are particularly susceptible to racemization during coupling. researchgate.netnih.gov While this compound is not as notoriously prone to racemization as histidine, the general principles of using appropriate coupling reagents, additives, bases, and temperature control remain essential for maintaining its stereochemical purity during peptide synthesis.
Research has systematically evaluated the impact of different coupling conditions on racemization. The following tables summarize findings from studies on various amino acids, which provide valuable insights applicable to the coupling of this compound.
Table 1: Effect of Coupling Reagents on Racemization of Fmoc-L-His(Trt)-OH
| Coupling Reagent | % D-Isomer Formed |
| DIC/Oxyma | 1.8% |
| HATU/NMM | >30% |
| HBTU/DIPEA | ~15% |
| PyBOP/DIPEA | ~10% |
| Data adapted from studies on Fmoc-L-His(Trt)-OH, illustrating the significant influence of the coupling reagent on racemization levels. nih.gov |
Table 2: Impact of Additives on Racemization with WSCI
| Additive | % L-D-L Product (Racemization) |
| None | 22.8% |
| HOSu | Reduced, but still significant |
| HOBt | Reduced, but still significant |
| HOAt | Most effective reduction among N-hydroxy compounds |
| CuCl2 | Almost completely eliminated racemization |
| This table demonstrates the effectiveness of various additives in reducing racemization when using a water-soluble carbodiimide (B86325) (WSCI). Data from a model peptide coupling study. pharm.or.jp |
By carefully selecting the coupling reagents, additives, base, and controlling the reaction temperature, the risk of racemization during the incorporation of this compound can be effectively mitigated, ensuring the synthesis of the desired stereochemically pure peptide.
Iv. Mechanistic Studies and Side Reaction Mitigation in Fmoc D Asp Oall Oh Utilizing Syntheses
Detailed Investigation of Aspartimide Formation in D-Aspartic Acid Sequences
Aspartimide formation is a well-documented and problematic side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when aspartic acid is present in the peptide sequence. nih.goviris-biotech.de This intramolecular cyclization reaction is initiated by the deprotonation of the amide nitrogen of the amino acid following the aspartic acid residue. The resulting nucleophilic nitrogen then attacks the side-chain carbonyl carbon of the aspartate, leading to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.dersc.org
The formation of this cyclic intermediate is problematic for several reasons. The aspartimide ring is susceptible to nucleophilic attack, which can lead to a mixture of byproducts. nih.gov Piperidine (B6355638), the base commonly used for Fmoc deprotection, can attack the aspartimide, yielding both α- and β-piperidide adducts. iris-biotech.depeptide.com Additionally, hydrolysis of the aspartimide ring produces a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. nih.gov Crucially, the formation of the aspartimide intermediate can also lead to epimerization at the α-carbon of the aspartic acid residue, resulting in a mixture of D- and L-isomers. iris-biotech.de These various side products often have similar chromatographic properties to the target peptide, making purification challenging. sigmaaldrich.com
The propensity for aspartimide formation is highly dependent on the amino acid sequence surrounding the aspartic acid residue. iris-biotech.de Sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are known to be particularly prone to this side reaction. nih.govsemanticscholar.org The lack of steric hindrance in the glycine (B1666218) residue, for instance, facilitates the cyclization reaction. rsc.org While the use of an allyl (All) protecting group for the side chain of aspartic acid, as in Fmoc-D-Asp(OAll)-OH, is one strategy to mitigate this issue, it does not completely eliminate the problem. nih.gov The stability of the allyl ester under the basic conditions of Fmoc deprotection is a key factor.
Several strategies have been developed to suppress aspartimide formation. These include the use of sterically bulky side-chain protecting groups, modification of the Fmoc deprotection conditions, and backbone protection. biotage.comrsc.org For example, introducing bulky protecting groups on the aspartate side chain can sterically hinder the initial cyclization step. biotage.com Another approach involves adding an acidic additive to the piperidine deprotection solution to reduce the basicity of the reaction medium. peptide.combiotage.com Backbone protection, which involves modifying the amide nitrogen of the residue following the aspartate, can also effectively prevent aspartimide formation by removing the nucleophilic site required for cyclization. peptide.com
Interactive Table: Factors Influencing Aspartimide Formation
| Factor | Influence on Aspartimide Formation | References |
| Amino Acid Sequence | High propensity in Asp-Gly, Asp-Asn, Asp-Ser, Asp-Arg sequences. | nih.gov, iris-biotech.de, semanticscholar.org |
| Fmoc Deprotection Reagent | Strong bases like piperidine promote formation. | iris-biotech.de |
| Side-Chain Protecting Group | Less bulky groups can increase susceptibility. | nih.gov, biotage.com |
| Reaction Temperature | Higher temperatures can accelerate the side reaction. | |
| Peptide Conformation | Certain conformations can favor the cyclization reaction. | nih.gov, iris-biotech.de |
Impact of Solvent Systems and Reaction Conditions on Side Product Profiles
The choice of solvent and the specific reaction conditions employed during Fmoc-SPPS play a critical role in determining the profile and extent of side product formation, particularly aspartimide formation. researchgate.net The solvent system can influence the rates of both the desired peptide bond formation and the undesired side reactions.
Temperature is another critical parameter. While elevated temperatures can be used to accelerate coupling and deprotection steps, they can also significantly increase the rate of aspartimide formation. Therefore, careful control of the reaction temperature is essential, especially for sequences known to be prone to this side reaction.
The concentration and type of base used for Fmoc deprotection also have a direct impact. While 20% piperidine in DMF is a standard condition, alternative, less basic reagents have been investigated. For example, using a weaker base like piperazine (B1678402) has been shown to be effective for Fmoc removal while suppressing aspartimide formation, although it may not be sufficient for complete deprotection in all cases. biotage.com A combination of piperazine and a small amount of a stronger, non-nucleophilic base like DBU has also been explored as a way to achieve efficient deprotection with reduced side reactions. rsc.org
Furthermore, the duration of exposure to basic conditions is a crucial factor. Longer deprotection times, which may be necessary for sterically hindered amino acids, will inevitably lead to a higher degree of aspartimide formation. Optimizing deprotection times to be as short as possible while ensuring complete Fmoc removal is a key strategy for minimizing side products. researchgate.net
Interactive Table: Effect of Reaction Conditions on Aspartimide Formation
| Condition | Effect on Aspartimide Formation | Mitigation Strategy | References |
| Solvent | Polar aprotic solvents (e.g., DMF) can facilitate the reaction. | Use of alternative solvents or additives. | researchgate.net, rsc.org |
| Base Concentration | Higher concentrations of piperidine increase the reaction rate. | Use the lowest effective concentration. | rsc.org |
| Temperature | Increased temperature accelerates aspartimide formation. | Maintain ambient or reduced temperatures. | |
| Deprotection Time | Longer exposure to base increases side product formation. | Optimize deprotection times. | researchgate.net |
| Acidic Additives | Addition of HOBt or formic acid can reduce basicity and suppress the reaction. | Incorporate acidic additives into the deprotection solution. | rsc.org, peptide.com |
Chemoselective Functionalization and Derivatization Techniques Involving this compound
The allyl protecting group on the side chain of this compound offers a unique handle for chemoselective functionalization and derivatization of peptides. The allyl group is orthogonal to the Fmoc and many other common protecting groups used in peptide synthesis, meaning it can be selectively removed without affecting other protected functionalities. nih.gov
The most common method for the deprotection of the allyl ester is through palladium(0)-catalyzed allyl transfer. This reaction is typically carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an allyl scavenger. The scavenger, often a nucleophile like morpholine, phenylsilane, or dimedone, traps the allyl cation that is generated during the reaction, driving the deprotection to completion. This mild and highly selective deprotection method allows for the unmasking of the aspartic acid side-chain carboxyl group at a specific point in the synthesis.
Once the side-chain carboxyl group is deprotected, it can be further functionalized in a variety of ways. For example, it can be coupled with another amino acid or a small molecule to create branched or cyclic peptides. It can also be used as an attachment point for labels, such as fluorescent dyes or biotin (B1667282), for use in biological assays. The ability to selectively deprotect and functionalize the aspartic acid side chain makes this compound a valuable building block for the synthesis of complex and modified peptides.
Furthermore, the use of this compound in combination with other orthogonally protected amino acids allows for the development of sophisticated synthetic strategies. For instance, a peptide could be synthesized containing this compound, an amino acid with a Boc-protected side chain, and another with a Cbz-protected side chain. Each of these protecting groups could be removed sequentially under different conditions, allowing for the site-specific modification of the peptide at multiple positions.
Interactive Table: Orthogonal Deprotection Schemes
| Protecting Group | Reagent for Deprotection | Orthogonality |
| Fmoc | Piperidine | Orthogonal to All, Boc, and Cbz |
| Allyl (All) | Pd(0) catalyst and scavenger | Orthogonal to Fmoc, Boc, and Cbz |
| Boc | Trifluoroacetic acid (TFA) | Orthogonal to Fmoc and All |
| Cbz | Catalytic hydrogenation (H₂/Pd) | Orthogonal to Fmoc and All |
Computational Chemistry Approaches to Understanding Reaction Pathways and Selectivity
In recent years, computational chemistry has emerged as a powerful tool for investigating the mechanisms of complex chemical reactions, including those encountered in peptide synthesis. Density functional theory (DFT) calculations, for example, can be used to model the reaction pathways of aspartimide formation and to understand the factors that influence its rate and selectivity.
By calculating the energies of the reactants, transition states, and products, computational models can provide valuable insights into the thermodynamics and kinetics of the cyclization reaction. These models can be used to predict the relative propensities of different amino acid sequences to undergo aspartimide formation and to evaluate the effectiveness of various strategies for its suppression. For example, computational studies can be used to assess the steric and electronic effects of different side-chain protecting groups on the rate of cyclization.
Molecular dynamics (MD) simulations can also be employed to study the conformational dynamics of peptides and how they might influence the likelihood of aspartimide formation. These simulations can provide a dynamic picture of how the peptide chain folds and how this folding might bring the reactive groups into proximity for the cyclization reaction to occur.
Furthermore, computational methods can be used to design new protecting groups or synthetic strategies that are less prone to side reactions. By screening a large number of potential protecting groups in silico, researchers can identify candidates that are likely to be more stable under the conditions of peptide synthesis. This can help to guide experimental efforts and accelerate the development of improved methods for the synthesis of complex peptides.
While computational approaches provide valuable insights, they are most powerful when used in conjunction with experimental studies. The combination of theoretical predictions and experimental validation can lead to a deeper understanding of the factors that govern reaction pathways and selectivity in peptide synthesis, ultimately enabling the development of more efficient and reliable synthetic methods.
V. Research Applications of Fmoc D Asp Oall Oh in Peptide and Medicinal Chemistry
Synthesis of D-Amino Acid Containing Peptides and Peptidomimetics
The incorporation of D-amino acids, such as D-aspartic acid derived from Fmoc-D-Asp(OAll)-OH, into peptide sequences is a widely employed strategy to enhance their therapeutic potential. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and duration of action. The introduction of D-amino acids can significantly increase the stability of peptides against enzymatic cleavage. peptide.comactivotec.com This enhanced stability is a crucial attribute for the development of peptide-based drugs. peptide.com
This compound is utilized in solid-phase peptide synthesis (SPPS) to introduce D-aspartic acid residues at specific positions within a peptide chain. nih.govmit.edu The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed at each step to allow for the coupling of the next amino acid. The use of D-amino acid building blocks like this compound allows for the creation of peptides with altered three-dimensional structures and improved pharmacological properties compared to their L-amino acid counterparts. peptide.comactivotec.com Furthermore, the inclusion of D-amino acids can promote the formation of specific secondary structures, such as β-turns, which can be important for biological activity. peptide.com
Peptidomimetics, compounds that mimic the structure and function of natural peptides, are also synthesized using Fmoc-D-amino acids. These molecules are designed to overcome the limitations of traditional peptides, such as poor oral bioavailability and metabolic instability. Research has shown that the incorporation of D-amino acids can lead to peptidomimetics with potent biological activities, including antimicrobial and receptor-antagonist properties. medchemexpress.comnih.govmedchemexpress.com
| Feature | Description | Reference |
| Enzymatic Stability | D-amino acids increase resistance to protease degradation. | peptide.comactivotec.com |
| Structural Impact | Introduction of D-amino acids can induce specific secondary structures. | peptide.com |
| Bioactivity | D-amino acid-containing peptides and peptidomimetics can exhibit potent biological effects. | medchemexpress.comnih.govmedchemexpress.com |
Development of Bioactive Peptides and Pharmaceutical Candidates Incorporating D-Aspartic Acid
The incorporation of D-aspartic acid, facilitated by the use of this compound, is a key strategy in the development of novel bioactive peptides and pharmaceutical candidates. myskinrecipes.comchemimpex.com The presence of D-Asp residues can confer desirable properties such as increased resistance to enzymatic degradation, leading to a longer in vivo half-life. peptide.comactivotec.comacs.org
Research has focused on synthesizing analogues of naturally occurring peptides with improved therapeutic profiles. For instance, the replacement of L-amino acids with D-amino acids in peptide hormones and neuropeptides has led to the discovery of potent and long-lasting agonists and antagonists. medchemexpress.com The unique conformational constraints imposed by D-amino acids can also lead to enhanced receptor binding affinity and selectivity. nih.gov
One notable area of application is in the development of antimicrobial peptides. Many naturally occurring antimicrobial peptides contain D-amino acids, which contribute to their stability and activity against microbial membranes. peptide.comactivotec.com Synthetic antimicrobial peptides incorporating D-aspartic acid are being investigated as potential new antibiotics to combat drug-resistant bacteria.
Furthermore, peptides containing D-aspartic acid are being explored as targeting ligands for drug delivery systems. For example, oligo-D-aspartic acid has been shown to target bone, making it a promising candidate for delivering therapeutic agents to treat bone diseases like osteosarcoma. acs.org
| Application Area | Rationale for D-Asp Incorporation | Reference |
| Peptide Drug Stability | Increased resistance to proteolysis. | peptide.comactivotec.comacs.org |
| Receptor Binding | Enhanced affinity and selectivity due to conformational changes. | nih.gov |
| Antimicrobial Peptides | Mimicking naturally occurring stable and active peptides. | peptide.comactivotec.com |
| Drug Targeting | D-Aspartic acid peptides as ligands for specific tissues (e.g., bone). | acs.org |
Applications in Advanced Bioconjugation and Chemical Probe Design
This compound is also a valuable tool in the design and synthesis of molecules for bioconjugation and chemical probes. chemimpex.com Bioconjugation involves the linking of two biomolecules, or a biomolecule and a synthetic molecule, to create a new entity with combined properties. Chemical probes are small molecules used to study biological systems.
The orthogonal nature of the OAll protecting group allows for the selective deprotection of the D-aspartic acid side chain, creating a unique chemical handle for conjugation. peptide.comiris-biotech.de This carboxyl group can be activated and reacted with an amine-containing molecule, such as a fluorescent dye, a biotin (B1667282) tag, or another peptide, to form a stable amide bond.
This strategy is employed in the synthesis of:
Fluorescently Labeled Peptides: For tracking the localization and trafficking of peptides in cells and tissues.
Biotinylated Peptides: For use in affinity-based purification and detection methods, such as pull-down assays and enzyme-linked immunosorbent assays (ELISAs).
Branched Peptides: By conjugating another peptide chain to the deprotected side chain of D-aspartic acid. sigmaaldrich.com
Peptide-Drug Conjugates: For targeted delivery of therapeutic agents.
The incorporation of a D-amino acid in these constructs can enhance their stability in biological environments, making them more effective as research tools and potential therapeutics. chemimpex.com The ability to precisely control the site of conjugation ensures the homogeneity of the final product and preserves the biological activity of the parent peptide.
Vi. Future Directions and Emerging Research Avenues for Fmoc D Asp Oall Oh
Novel Synthetic Methodologies and Reagent Development
Research into novel synthetic methodologies involving Fmoc-D-Asp(OAll)-OH is primarily aimed at improving efficiency, reducing side reactions, and expanding the scope of accessible peptide structures. A significant area of focus is the prevention of aspartimide formation, a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that can lead to a mixture of by-products and compromise the purity and yield of the target peptide. nih.govsigmaaldrich.comiris-biotech.de
The development of new reagents for the deprotection of the allyl group is a key research avenue. While the standard method involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger, these conditions can be problematic, requiring inert atmospheres and intensive purification. nih.govgoogle.com Recent developments include microwave-assisted cleavage methods that significantly shorten reaction times and reduce reagent excess. nih.gov A metal-free, on-resin Alloc removal method using iodine/water in more environmentally friendly solvents has also been reported, offering a more sustainable approach. acs.org
Another strategy involves the use of building blocks designed to sterically hinder the cyclization that leads to aspartimide formation. iris-biotech.de While this compound itself is not specifically designed for this purpose, its use in combination with optimized coupling protocols and milder deprotection conditions contributes to higher fidelity synthesis. ppke.huresearchgate.net The development of novel reagents and linker strategies compatible with allyl group chemistry continues to be an active area of investigation to further suppress this and other side reactions. nih.govresearchgate.net
| Reagent/Method | Key Advantages | Potential Drawbacks | Relevant Research Focus |
|---|---|---|---|
| Pd(PPh₃)₄ / Scavenger (e.g., Phenylsilane) | Well-established, effective | Requires inert atmosphere, catalyst can be poisoned, long reaction times nih.gov | Optimization of scavengers and reaction conditions |
| Microwave-Assisted Pd(0) Cleavage | Drastically reduced reaction times (minutes vs. hours), less reagent-intensive nih.gov | Requires specialized equipment | Broadening substrate scope and scalability |
| Iodine/Water in PolarClean/EtOAc | Metal-free, environmentally friendlier solvents acs.org | Newer method, may require further optimization for complex peptides | Expanding compatibility with various peptide sequences |
Automation and High-Throughput Screening in this compound Based Synthesis
The integration of this compound into automated peptide synthesis platforms has been a significant step forward, enhancing the reproducibility and efficiency of producing complex peptides. americanpeptidesociety.orgnih.gov Automated solid-phase peptide synthesis (SPPS) relies on standardized, repeatable cycles of deprotection, coupling, and washing, which minimizes human error and allows for unattended operation. americanpeptidesociety.orgbeilstein-journals.org The compatibility of the allyl protecting group with standard Fmoc chemistry makes this compound suitable for use in modern synthesizers, including those that utilize microwave energy to accelerate reaction times. nih.govbeilstein-journals.org
This automation is crucial for applications in high-throughput screening (HTS), where large libraries of peptides are synthesized and tested for specific biological activities. mdpi.com One-bead-one-compound (OBOC) libraries, for instance, allow for the screening of thousands or even millions of unique peptide sequences. mdpi.comnih.gov this compound can be incorporated into these libraries to introduce a site for specific modification after the primary synthesis, enabling the creation of diverse structures such as cyclic peptides or peptide conjugates. google.com HTS assays, often based on fluorescence readouts, can then rapidly identify "hit" compounds with high affinity for a target protein. mdpi.comdrugtargetreview.com The ability to automate the synthesis of these complex libraries is fundamental to their use in drug discovery and biomedical research. nih.gov
| Technology | Application in this compound Synthesis | Key Benefits |
|---|---|---|
| Automated SPPS Synthesizers | Streamlines the stepwise addition of amino acids, including this compound, in a controlled environment. americanpeptidesociety.org | Increased reproducibility, reduced manual labor, higher throughput. americanpeptidesociety.orgbeilstein-journals.org |
| Microwave-Assisted SPPS | Accelerates coupling and deprotection steps, including potential microwave-assisted allyl group removal. nih.govnih.gov | Faster synthesis times, improved efficiency for "difficult" sequences. |
| High-Throughput Screening (HTS) | Enables rapid testing of large peptide libraries containing this compound for biological activity. drugtargetreview.com | Accelerates the discovery of new drug candidates and biological probes. nih.govdrugtargetreview.com |
| One-Bead-One-Compound (OBOC) Libraries | Allows for the generation of massive combinatorial libraries where this compound provides a point for diversification. mdpi.com | Efficient screening of vast chemical space to identify high-affinity binders. mdpi.com |
Advanced Spectroscopic and Chromatographic Characterization Techniques for Peptide Products
The synthesis of complex peptides utilizing this compound necessitates sophisticated analytical techniques to ensure the purity and verify the structure of the final product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide analysis and purification. nih.gov Reverse-Phase HPLC (RP-HPLC), which separates peptides based on hydrophobicity, is the most common method used to assess the purity of crude peptide products and to isolate the target peptide from synthesis-related impurities. americanpeptidesociety.orgacs.org For peptides containing the D-isoform of aspartic acid, chiral chromatography or derivatization may be employed to confirm enantiomeric purity.
Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized peptide. acs.org Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) provide precise mass measurements, confirming that the correct amino acid sequence has been assembled. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing definitive structural confirmation.
Spectroscopic methods provide further insight into peptide structure and conformation. Fourier Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of amide bonds and other functional groups within the peptide structure. mdpi.com For larger peptides and those that form higher-order structures, Circular Dichroism (CD) spectroscopy is employed to study secondary structures like alpha-helices and beta-sheets. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, while more complex, offers the most detailed atomic-level structural information of the final peptide product in solution.
| Technique | Primary Purpose | Information Provided |
|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification. americanpeptidesociety.org | Separates target peptide from deletion sequences, incompletely deprotected products, and other impurities. nih.gov |
| Mass Spectrometry (MS) | Molecular weight confirmation. acs.org | Verifies the correct mass of the peptide, confirming the sequence integrity. nih.gov |
| Tandem MS (MS/MS) | Sequence verification. | Provides fragmentation data to confirm the amino acid sequence. |
| Circular Dichroism (CD) | Secondary structure analysis. rsc.org | Identifies the presence of α-helices, β-sheets, and random coils. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Functional group identification. mdpi.com | Confirms the chemical structure, particularly the peptide backbone amide bonds. |
Exploration of this compound in Peptide-Based Biomaterials and Nanotechnology
The field of peptide-based biomaterials and nanotechnology represents a burgeoning research area for amino acid derivatives like this compound. Peptides, particularly those containing Fmoc groups, are known to self-assemble into well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov These materials are of great interest for applications in tissue engineering, drug delivery, and regenerative medicine due to their biocompatibility and functional versatility. nih.gov
The incorporation of this compound into self-assembling peptide sequences offers a unique handle for post-assembly modification. After the formation of a nanostructure, such as a hydrogel, the allyl protecting group on the aspartic acid side chain can be selectively removed. google.com This exposes a free carboxylic acid, which can then be conjugated to therapeutic agents, imaging molecules, or cell-adhesion ligands. This strategy allows for the creation of "smart" biomaterials whose properties and functions can be tailored for specific applications. For example, a peptide hydrogel could be functionalized with a growth factor to promote tissue regeneration or loaded with a chemotherapy drug for localized cancer treatment. mdpi.com
In nanotechnology, peptides functionalized with this compound can be used to create hybrid materials. The exposed carboxylate after deprotection can serve as a nucleation site for the growth of inorganic nanoparticles or as an anchor point for attaching peptides to surfaces like gold or silica, creating functional bio-interfaces. nih.gov The use of a D-amino acid can also impart resistance to enzymatic degradation, enhancing the stability and longevity of these biomaterials in a biological environment. rsc.org
| Application Area | Role of this compound | Potential Impact |
|---|---|---|
| Drug Delivery Hydrogels | Provides a latent functional group for conjugating drugs after gel formation. mdpi.com | Creation of controlled-release systems with high drug loading and targeted delivery. |
| Tissue Engineering Scaffolds | Allows for the attachment of bioactive signals (e.g., RGD sequences) to promote cell adhesion and growth. rsc.org | Development of advanced scaffolds that mimic the native extracellular matrix. |
| Functional Bio-interfaces | Serves as a linker to immobilize peptides onto surfaces for biosensors or biocompatible coatings. | Improved sensitivity and specificity of diagnostic devices; enhanced biocompatibility of medical implants. |
| Peptide-Based Nanomaterials | Enables the creation of hybrid organic-inorganic nanostructures with novel electronic or optical properties. nih.gov | Development of new materials for catalysis, electronics, and imaging. |
Theoretical and Computational Modeling for Rational Design of Peptide Synthesis Strategies
Computational and theoretical modeling is becoming an increasingly powerful tool for optimizing peptide synthesis and predicting potential challenges. nih.gov For syntheses involving this compound, computational models can help in several key areas. Deep learning and other machine learning algorithms can be trained on large datasets of peptide synthesis outcomes to predict the likelihood of success for a given sequence. acs.orgnih.gov These models can identify sequences that are prone to aggregation or difficult coupling steps, allowing chemists to proactively adjust their strategy. nih.gov
Specifically, modeling can be used to understand and predict the formation of side products like aspartimides. researchgate.net By simulating the conformational dynamics of the peptide chain on the resin, it may be possible to predict which Asp-Xxx sequences are most susceptible to cyclization. This knowledge would allow for the rational selection of protecting groups or the modification of synthesis protocols to minimize this unwanted side reaction. iris-biotech.deresearchgate.net
Furthermore, computational chemistry can aid in the design of new reagents and catalysts for allyl group deprotection. acs.org Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, helping to design more efficient and selective catalysts. Molecular modeling can also be applied to the design of peptide-based biomaterials, predicting how the incorporation of this compound will influence the self-assembly process and the final morphology of the resulting nanostructures. nih.gov This in silico approach accelerates the development cycle, reducing the need for extensive empirical screening and leading to a more rational design of both synthesis strategies and novel materials.
| Modeling Technique | Application to this compound Synthesis | Objective |
|---|---|---|
| Machine Learning / Deep Learning | Predicting synthesis efficiency and identifying "difficult" sequences. acs.orgnih.gov | To preemptively optimize synthesis parameters (e.g., coupling agents, temperature) for higher yields. nih.gov |
| Molecular Dynamics (MD) Simulation | Modeling peptide chain aggregation and the mechanism of aspartimide formation. researchgate.net | To understand and prevent common side reactions and aggregation issues on the solid support. |
| Density Functional Theory (DFT) | Investigating reaction mechanisms for allyl group deprotection. | To design more efficient and selective catalysts or metal-free deprotection reagents. acs.org |
| Molecular Modeling | Predicting the self-assembly behavior of peptides into nanostructures. nih.gov | To rationally design peptide sequences for specific biomaterial and nanotechnology applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
